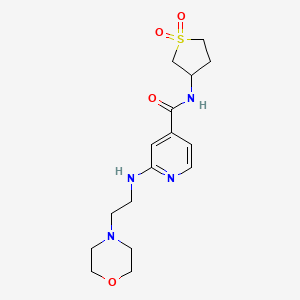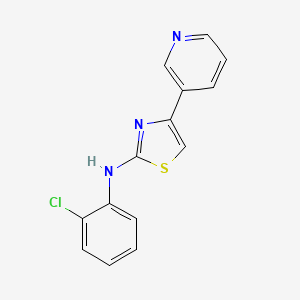
2-(Piperidine-1-carbonyl)-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidine-1-carbonyl)-fluoren-9-one is a synthetic compound that is widely used in scientific research. This compound is commonly referred to as Fmoc-Cl, which stands for Fluorenylmethyloxycarbonyl Chloride. Fmoc-Cl is a derivative of fluorene and is used in the synthesis of peptides and proteins.
作用機序
Fmoc-Cl acts as a protecting group for the amine group of amino acids during peptide synthesis. It reacts with the amine group to form a stable carbamate linkage, which protects the amine group from further reactions. Fmoc-Cl is removed from the peptide or protein using a base, such as piperidine, which cleaves the carbamate linkage.
Biochemical and Physiological Effects:
Fmoc-Cl does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
実験室実験の利点と制限
The use of Fmoc-Cl in peptide synthesis has several advantages. It is a mild and selective reagent that does not react with other functional groups. It is also easily removable using a base, which allows for the synthesis of longer peptides and proteins. However, Fmoc-Cl has some limitations. It is not suitable for the synthesis of peptides and proteins containing acid-labile functional groups, such as aspartic acid and glutamic acid.
将来の方向性
For the use of Fmoc-Cl in scientific research include the development of new protecting groups and the use of Fmoc-Cl in the synthesis of non-peptide molecules and for therapeutic applications.
合成法
The synthesis of Fmoc-Cl involves the reaction of fluorenylmethanol with thionyl chloride. The resulting fluorenylmethyl chloride is then reacted with N-methylmorpholine to produce Fmoc-Cl. This method is widely used in the synthesis of peptides and proteins.
科学的研究の応用
Fmoc-Cl is widely used in scientific research, particularly in the field of peptide synthesis. It is used as a protecting group for the amine group of amino acids during peptide synthesis. Fmoc-Cl is also used in the solid-phase synthesis of peptides and proteins.
特性
IUPAC Name |
2-(piperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-16-7-3-2-6-14(16)15-9-8-13(12-17(15)18)19(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLCCIHKBSDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidine-1-carbonyl)-9H-fluoren-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)

![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)